
Dec-9-enylzinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dec-9-enylzinc bromide is an organozinc compound with the molecular formula C10H19BrZn. It is a reagent commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is typically available as a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in various chemical reactions .
準備方法
Synthetic Routes and Reaction Conditions
Dec-9-enylzinc bromide can be synthesized through the reaction of dec-9-enyl bromide with zinc in the presence of a suitable solvent such as THF. The reaction typically involves the following steps:
Preparation of Dec-9-enyl Bromide: Dec-9-enyl bromide can be prepared by the bromination of dec-9-ene using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.
Formation of this compound: The dec-9-enyl bromide is then reacted with zinc powder in THF under an inert atmosphere to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and subsequent reaction with zinc. The process is typically carried out in specialized reactors that ensure the controlled addition of reagents and maintenance of reaction conditions to achieve high yields and purity .
化学反応の分析
Types of Reactions
Dec-9-enylzinc bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: It can add to carbonyl compounds to form alcohols.
Cross-Coupling Reactions: It participates in cross-coupling reactions with organic halides to form carbon-carbon bonds.
Substitution Reactions: It can undergo substitution reactions with electrophiles to form new organozinc compounds.
Common Reagents and Conditions
Nucleophilic Addition: Typically involves aldehydes or ketones as substrates, with the reaction carried out in THF at low temperatures.
Cross-Coupling Reactions: Often catalyzed by palladium or nickel catalysts, with the reaction conducted under an inert atmosphere.
Substitution Reactions: Commonly involves electrophiles such as alkyl halides or acyl chlorides
Major Products
Alcohols: Formed from nucleophilic addition to carbonyl compounds.
Coupled Products: Formed from cross-coupling reactions, resulting in the formation of new carbon-carbon bonds.
Substituted Organometallics: Formed from substitution reactions with electrophiles
科学的研究の応用
Dec-9-enylzinc bromide has a wide range of applications in scientific research, including:
Organic Synthesis: Used as a reagent for the formation of complex organic molecules through nucleophilic addition and cross-coupling reactions.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active compounds.
Material Science: Utilized in the preparation of functionalized materials and polymers.
Catalysis: Acts as a precursor for the preparation of catalysts used in various chemical transformations.
作用機序
The mechanism of action of dec-9-enylzinc bromide involves its role as a nucleophile in chemical reactions. The zinc atom in the compound coordinates with the carbon atom of the dec-9-enyl group, making it highly reactive towards electrophiles. This reactivity allows it to participate in various addition and substitution reactions, forming new carbon-carbon bonds and other functional groups .
類似化合物との比較
Similar Compounds
Dec-9-enylmagnesium Bromide: Another organometallic compound used in similar reactions but with different reactivity due to the presence of magnesium instead of zinc.
Dec-9-enyllithium: A lithium-based organometallic reagent with higher reactivity compared to dec-9-enylzinc bromide.
Dec-9-enylboronic Acid: Used in Suzuki-Miyaura coupling reactions, offering different reactivity and selectivity compared to zinc-based reagents.
Uniqueness
This compound is unique due to its moderate reactivity, which allows for controlled reactions with a wide range of electrophiles. Its stability in THF and compatibility with various catalytic systems make it a versatile reagent in organic synthesis .
特性
IUPAC Name |
bromozinc(1+);dec-1-ene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19.BrH.Zn/c1-3-5-7-9-10-8-6-4-2;;/h3H,1-2,4-10H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAJYZCAVDKUMOG-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]CCCCCCCC=C.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19BrZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
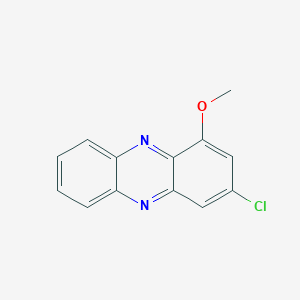
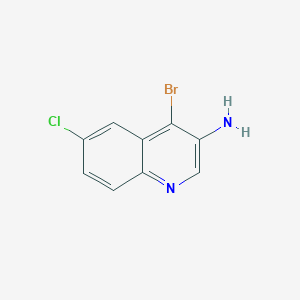
![N-(5,7-diphenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-methylbenzenesulfonamide](/img/structure/B14901574.png)
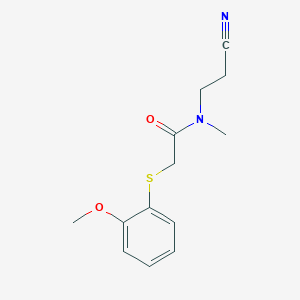
![[2-[2,6-bis(3,5-dimethoxyphenyl)phenyl]phenyl]-dicyclohexylphosphane](/img/structure/B14901586.png)
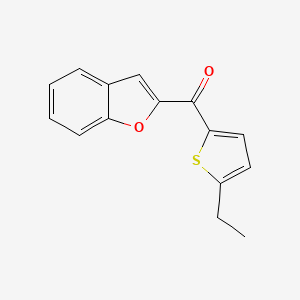

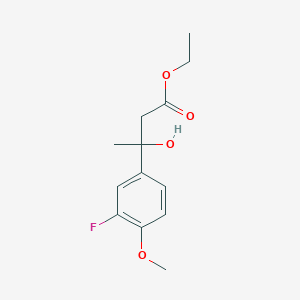
![tert-butyl 4-chloro-1,5,6,8,12-pentazatricyclo[8.4.0.02,7]tetradeca-2,4,6-triene-12-carboxylate](/img/structure/B14901622.png)
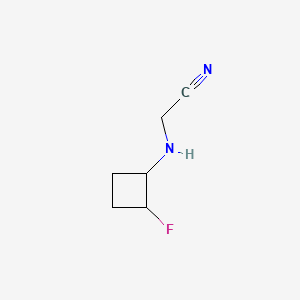
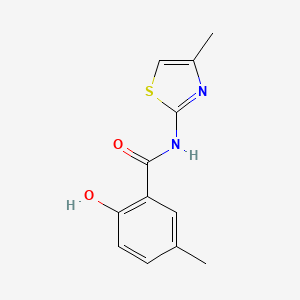
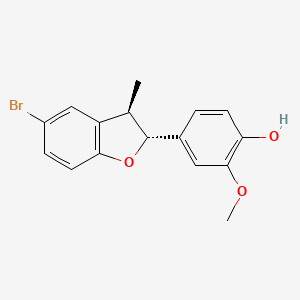
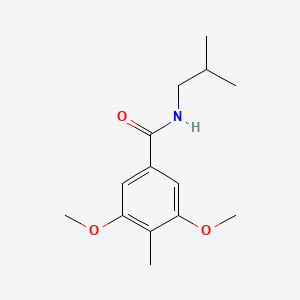
![7-Oxa-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B14901647.png)
